molecular formula C14H17N3O4 B13166874 Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Cat. No.: B13166874
M. Wt: 291.30 g/mol
InChI Key: QZXIXOWLZIONLM-UHFFFAOYSA-N
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Description

    Reactants: Quinoxaline, ethyl isocyanate.

    Conditions: Room temperature, in the presence of a base such as triethylamine.

    Product: Ethylcarbamoyl-substituted quinoxaline.

  • Esterification

      Reactants: Ethylcarbamoyl-substituted quinoxaline, ethyl chloroformate.

      Conditions: Reflux in an inert solvent like dichloromethane.

      Product: Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a diketone such as glyoxal. The resulting quinoxaline intermediate is then subjected to further functionalization.

    • Formation of Quinoxaline Core

        Reactants: o-Phenylenediamine and glyoxal.

        Conditions: Reflux in ethanol or another suitable solvent.

        Product: Quinoxaline.

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

      Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoxaline ring.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

      Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

    Major Products

      Oxidation: Formation of quinoxaline N-oxide.

      Reduction: Formation of ethyl 1-(ethylcarbamoyl)-3-hydroxy-1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

      Substitution: Formation of halogenated derivatives.

    Scientific Research Applications

    Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

      Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

      Industry: Utilized in the development of novel materials with specific properties.

    Mechanism of Action

    The mechanism of action of ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

      Ethyl 1-(methylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

      Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    Uniqueness

    Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

    Biological Activity

    Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate, a compound derived from the quinoxaline family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a tetrahydroquinoxaline core with various functional groups that contribute to its biological activity. The presence of the ethylamino and carbonyl groups is particularly significant for its interactions with biological targets.

    Antimicrobial Activity

    Research indicates that derivatives of quinoxaline compounds exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains in vitro. A study demonstrated that modifications in the side chains can enhance antibacterial potency, suggesting a structure-activity relationship (SAR) that warrants further investigation .

    Anti-inflammatory Effects

    Quinoxaline derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies. For instance, it was found to reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli . This suggests potential therapeutic applications in treating inflammatory diseases.

    Neuroprotective Effects

    Recent studies have highlighted the neuroprotective effects of quinoxaline derivatives. This compound demonstrated protective effects on neuronal cells subjected to oxidative stress. It appears to modulate pathways associated with apoptosis and oxidative damage .

    The mechanisms underlying the biological activities of this compound are multifaceted:

    • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain pathways.
    • Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COX), which play a critical role in the inflammatory process.
    • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

    Study 1: Antimicrobial Efficacy

    A study assessed the antimicrobial activity of various quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibition with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains .

    Study 2: Anti-inflammatory Response

    In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The observed reduction was comparable to standard anti-inflammatory drugs such as ibuprofen .

    StudyBiological ActivityResults
    1AntimicrobialMIC = 32 µg/mL against S. aureus and E. coli
    2Anti-inflammatorySignificant reduction in paw edema in rats

    Properties

    Molecular Formula

    C14H17N3O4

    Molecular Weight

    291.30 g/mol

    IUPAC Name

    ethyl 1-(ethylcarbamoyl)-3-oxo-2,4-dihydroquinoxaline-2-carboxylate

    InChI

    InChI=1S/C14H17N3O4/c1-3-15-14(20)17-10-8-6-5-7-9(10)16-12(18)11(17)13(19)21-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,20)(H,16,18)

    InChI Key

    QZXIXOWLZIONLM-UHFFFAOYSA-N

    Canonical SMILES

    CCNC(=O)N1C(C(=O)NC2=CC=CC=C21)C(=O)OCC

    Origin of Product

    United States

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